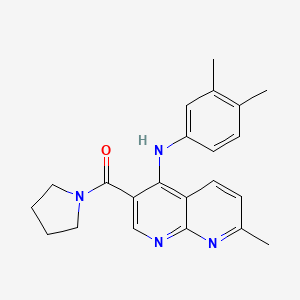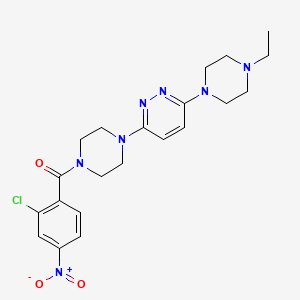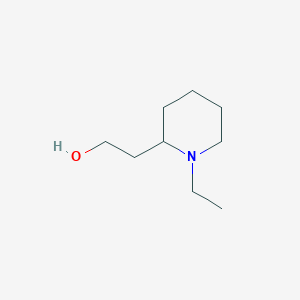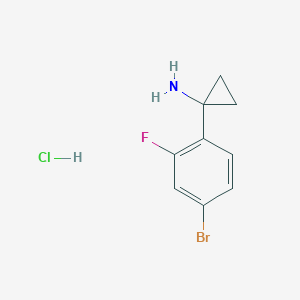
1-(4-Bromo-2-fluorophenyl)cyclopropan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-Bromo-2-fluorophenyl)cyclopropan-1-amine;hydrochloride” is a chemical compound used in scientific research . Its unique structure allows for diverse applications, ranging from medicinal chemistry to material science.
Molecular Structure Analysis
The molecular structure of “1-(4-Bromo-2-fluorophenyl)cyclopropan-1-amine;hydrochloride” is represented by the InChI code:1S/C9H9BrFN.ClH/c10-6-1-2-7(8(11)5-6)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H . This indicates that the compound contains a cyclopropane ring attached to a 4-bromo-2-fluorophenyl group and an amine group. The hydrochloride indicates that it’s a salt with a chloride ion. Physical And Chemical Properties Analysis
The molecular weight of “1-(4-Bromo-2-fluorophenyl)cyclopropan-1-amine;hydrochloride” is 266.54 . It’s a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available in the retrieved data.Scientific Research Applications
Selective Inhibition of Serotonin Uptake
Studies have highlighted the potential of bromophenyl compounds, similar in structure to 1-(4-Bromo-2-fluorophenyl)cyclopropan-1-amine;hydrochloride, in neuroscience, particularly in their selective inhibition of serotonin uptake. For instance, 4-(p-bromophenyl)-bicyclo (2,2,2) octan-1-amine demonstrated potent antagonism of serotonin depletion in the brain, indicating its selective inhibitory action on serotonin neurones. This suggests that derivatives such as 1-(4-Bromo-2-fluorophenyl)cyclopropan-1-amine;hydrochloride could have applications in studying neurotransmitter systems and potentially treating disorders related to serotonin dysfunction (Fuller et al., 1978).
Sigma Receptor Ligands
The exploration of fluorinated arylcyclopropanamines has led to the identification of a new class of sigma receptor ligands, with varying selectivities for receptor subtypes. Stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines have been discovered, demonstrating the potential of such compounds in neuropharmacology and the development of new therapeutic agents. Given the structural similarities, 1-(4-Bromo-2-fluorophenyl)cyclopropan-1-amine;hydrochloride could contribute to this research area, offering insights into receptor interactions and drug design (Schinor et al., 2020).
Antimicrobial and Cytotoxic Agents
Compounds with the 1-aryl-3-phenethylamino-1-propanone hydrochloride structure have been synthesized and evaluated for their potential as potent cytotoxic agents. This research indicates the broader utility of similar compounds in the development of new antimicrobial and anticancer drugs. The synthesis of such compounds, including derivatives of 1-(4-Bromo-2-fluorophenyl)cyclopropan-1-amine;hydrochloride, could lead to the discovery of novel therapeutic agents with improved efficacy and specificity (Mete et al., 2007).
Organofluorine Chemistry
The benzylic functionalization of phenyl all-cis-2,3,5,6-tetrafluorocyclohexane highlights the significant role of fluorinated compounds in tuning the pharmacokinetic properties of pharmaceuticals. Research in this area demonstrates the potential of 1-(4-Bromo-2-fluorophenyl)cyclopropan-1-amine;hydrochloride in the design of organofluorine compounds for use in drug development and other applications where the unique properties of fluorine are beneficial (Bykova et al., 2018).
Synthesis of Novel Antitumor Agents
The design and synthesis of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, incorporating strategies to enhance water solubility and bioavailability, have shown significant antitumor properties. This approach could be applicable to 1-(4-Bromo-2-fluorophenyl)cyclopropan-1-amine;hydrochloride, suggesting its potential in the development of prodrugs aimed at improving therapeutic outcomes in cancer treatment (Bradshaw et al., 2002).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-6-1-2-7(8(11)5-6)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUURCMFXGVYGKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=C(C=C2)Br)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-fluorophenyl)cyclopropan-1-amine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-fluorophenoxy)-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2890376.png)
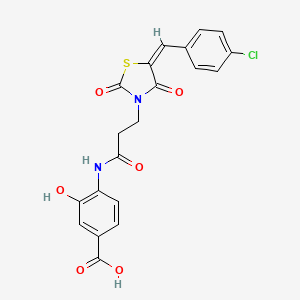
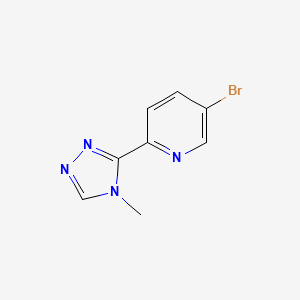
![N-benzhydryl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2890381.png)
![3-(2-Chlorophenyl)-5-{2-[3-(methylsulfanyl)anilino]vinyl}-4-isoxazolecarbonitrile](/img/structure/B2890382.png)
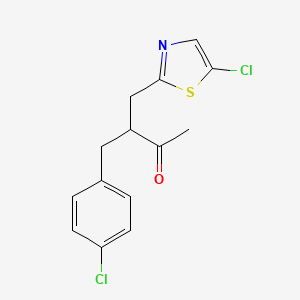
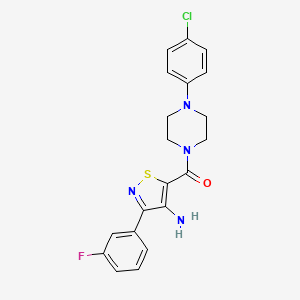
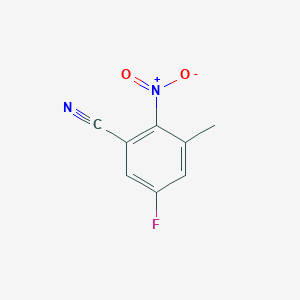
![2-Chloro-5-[(2-methylpiperidin-1-yl)sulfonyl]-4-(trifluoromethyl)pyridine](/img/structure/B2890387.png)
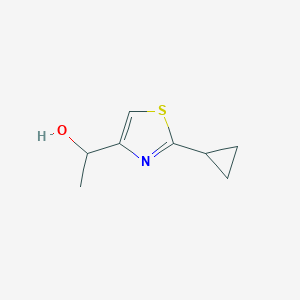
![N-(2,4-dimethoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2890394.png)
